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Compound of Interest

Compound Name: TEGOSOFT 189

Cat. No.: B1169835 Get Quote

Disclaimer: The specific product "TEGOSOFT® 189" is not consistently linked to a single

chemical entity in publicly available technical literature. This guide will focus on the detailed

spectroscopic analysis of Isononyl Isononanoate, a common component in the TEGOSOFT®

product line, and is intended to be representative of the analytical techniques used for such

cosmetic esters.

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of Isononyl Isononanoate (3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate), a widely used

emollient in the cosmetics and pharmaceutical industries. This document is intended for

researchers, scientists, and drug development professionals, offering detailed methodologies

for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), along with expected data presented in a clear, tabular format.

Chemical Structure and Properties
Isononyl Isononanoate is the ester formed from isononyl alcohol and isononanoic acid. Its

highly branched structure contributes to its desirable sensory properties, such as a light, non-

greasy feel.

Chemical Name: 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate[1]

CAS Number: 59219-71-5[1]
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Molecular Formula: C₁₈H₃₆O₂

Molecular Weight: 284.48 g/mol

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis

of Isononyl Isononanoate.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 4.0 - 4.2 t 2H -CH₂-O-C=O

~ 2.1 - 2.3 m 2H -CH₂-C=O

~ 1.8 - 2.0 m 1H -CH(CH₃)-

~ 1.5 - 1.7 m 1H -CH(CH₃)-

~ 1.1 - 1.4 m 4H
-CH₂-CH(CH₃)- & -

CH₂-C(CH₃)₃

~ 0.8 - 1.0 m 24H
-CH₃ (overlapping

signals)

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (ppm) Assignment

~ 173 - 175 C=O (Ester)

~ 65 - 70 -CH₂-O-C=O

~ 45 - 55 -CH₂-C=O

~ 35 - 45 -C(CH₃)₃

~ 30 - 35 -CH(CH₃)-

~ 25 - 30 -CH₂-

~ 20 - 25 -CH₃

Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

~ 2850 - 3000 Strong C-H stretch (alkane)

~ 1735 - 1750 Strong C=O stretch (ester)[2]

~ 1150 - 1250 Strong C-O stretch (ester)[2]

Table 4: Expected Mass Spectrometry Fragments
m/z Interpretation

284.27 Molecular Ion [M]⁺

157.12
[CH₃C(CH₃)₂CH₂CH(CH₃)CH₂CO]⁺ (Acylium

ion)

143.14
[CH₃C(CH₃)₂CH₂CH(CH₃)CH₂]⁺ (Alkyl

fragment)

129.13 [CH₃C(CH₃)₂CH₂CH(CH₃)CH₂O]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule, confirming its structure.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of Isononyl Isononanoate in 0.5-0.7

mL of deuterated chloroform (CDCl₃). The solvent should be of high purity to avoid

extraneous signals.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the range of -2 to 12 ppm.

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the range of 0 to 200 ppm.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

peak integration (for ¹H NMR).
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Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule, particularly the ester

carbonyl group.

Methodology:

Sample Preparation: As Isononyl Isononanoate is a liquid, it can be analyzed neat. Place a

single drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl)

salt plates to form a thin film.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment.

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum. Identify

the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and analyze its fragmentation

pattern to support structural elucidation.

Methodology:

Sample Preparation: Prepare a dilute solution of Isononyl Isononanoate (approximately 1

mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
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Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Electron Ionization (EI), can be used.

Acquisition:

Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct

infusion or through a liquid chromatography (LC) system. For EI, a direct insertion probe

may be used.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

In ESI, the molecule will likely be observed as a protonated or sodiated adduct ([M+H]⁺ or

[M+Na]⁺). In EI, the molecular ion [M]⁺ and various fragment ions will be observed.

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the

major fragment ions to deduce the structure of the molecule. The fragmentation pattern of

esters often involves cleavage at the C-O and C-C bonds adjacent to the carbonyl group.[3]

Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the spectroscopic analysis of Isononyl

Isononanoate.
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Caption: Workflow for the Spectroscopic Analysis of Isononyl Isononanoate.
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Caption: Logical Relationship of Spectroscopic Techniques for Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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